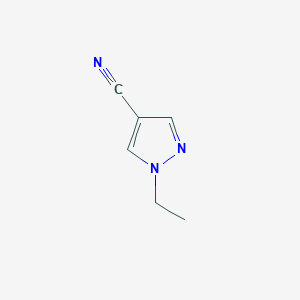
1-ethyl-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-1H-pyrazole-4-carbonitrile (1-EPC) is an organic compound that is commonly used in scientific research as a reagent, catalyst, and synthetic intermediate. It has a wide range of applications in the synthesis of various organic compounds and can be used in the study of biological processes. This article will provide an overview of 1-EPC, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Application 1: One-pot synthesis of multicomponent pyrazole-4-carbonitrile derivatives
- Summary of the Application : This research presents an environmentally friendly procedure for the synthesis of pyrazole and its derivatives through a multicomponent reaction using SPVA as a heterogeneous acid catalyst .
- Methods of Application : The synthesis protocol of the SPVA catalyst includes functionalization of polyvinyl alcohol by sulfonic acid groups. The SPVA catalyst was then tested for its activity toward a multicomponent reaction of aromatic aldehyde, malononitrile, and phenyl hydrazine .
- Results or Outcomes : The SPVA catalyst with sufficient acidic sites displayed appreciable catalytic performance yielding 89% of the desired pyrazole product under ambient reaction conditions. The SPVA catalyst showed recyclability up to the sixth cycle without considerable loss in its activity .
Application 2: Facile synthetic approaches for new series of pyrazole-4-carbonitrile derivatives
- Summary of the Application : This research focuses on the synthesis of functionalized pyrazole derivatives due to their diverse biological applications .
- Methods of Application : The reactivity of 1-(4-fluorophenyl)-5-phenyl-3-((E)-3-phenylacryloyl)-1H-pyrazole-4-carbonitrile towards active methylene derivatives, including malononitrile and ethyl cyanoacetate, was explored .
- Results or Outcomes : The reaction afforded 2-amino-6-(4-cyano-1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-3-yl)-4-phenylpyridine-3-carbonitrile and ethyl 6-(4-cyano-1-(4-fluorophenyl)-5-phenyl-1H-pyrazol-3-yl)-1,2-dihydro-2-oxo-4-phenylpyridine-3-carboxylate .
Application 3: Synthesis of Nitriles
- Summary of the Application : This research focuses on the synthesis of nitriles, including 4-cyano pyrazole and 5-aminopyrazole .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The research mentions the use of derivatives of pirolidine as drugs, such as Piracetam (Nootropilum), and polyvinylpyrrolidone used for dementia cognitive problems .
Application 4: Synthesis of Pyrazole Derivatives
- Summary of the Application : This research presents an innovative protocol for the synthesis of pyrazole derivatives .
- Methods of Application : The protocol benefits from the use of resinous, nontoxic, thermally stable, and cost-effective Amberlyst-70 as a heterogeneous catalyst .
- Results or Outcomes : The method offers a simple reaction workup, thus presenting valuable eco-friendly attributes .
Application 5: Synthesis of Nitriles
- Summary of the Application : This research focuses on the synthesis of nitriles, including 4-cyano pyrazole and 5-aminopyrazole .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The research mentions the use of derivatives of pirolidine as drugs, such as Piracetam (Nootropilum), and polyvinylpyrrolidone used for dementia cognitive problems .
Application 6: Synthesis of Pyrazole Derivatives
- Summary of the Application : This research presents an innovative protocol for the synthesis of pyrazole derivatives .
- Methods of Application : The protocol benefits from the use of resinous, nontoxic, thermally stable, and cost-effective Amberlyst-70 as a heterogeneous catalyst .
- Results or Outcomes : The method offers a simple reaction workup, thus presenting valuable eco-friendly attributes .
Propiedades
IUPAC Name |
1-ethylpyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-2-9-5-6(3-7)4-8-9/h4-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVYEGXBMMZIET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-1H-pyrazole-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-Ethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1342701.png)

